molecular formula C20H22F3N3O3 B2401530 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 2034274-54-7

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2401530
CAS No.: 2034274-54-7
M. Wt: 409.409
InChI Key: CKHWWZVQTDHSMW-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a piperazine core linked to a (trifluoromethyl)phenyl group and a (2-(2-methoxyethoxy)pyridin-4-yl) moiety via a methanone linker. The presence of the trifluoromethyl group is a common bioisostere known to enhance a compound's metabolic stability, membrane permeability, and binding affinity, making it a valuable structural feature in drug discovery . Compounds with structural similarities, particularly those containing the piperazine and trifluoromethylphenyl pharmacophores, have been investigated as potent and selective antagonists for various biological targets. Notably, research has highlighted the role of such compounds as adenosine A2A receptor (A2AR) antagonists . Adenosine is an immunosuppressive metabolite found within the tumor microenvironment, and its signaling through the A2A receptor can suppress anti-tumor immune responses . Therefore, this compound may serve as a critical research tool in oncology and immunology , with potential applications in investigating novel cancer immunotherapies aimed at reversing tumor-mediated immunosuppression. Additionally, related structures have been explored as sodium channel inhibitors , specifically targeting Nav1.7, which is a prominent target for pain management research . The 2-(2-methoxyethoxy)pyridine substituent suggests potential for optimized solubility and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c1-28-11-12-29-18-13-15(5-6-24-18)19(27)26-9-7-25(8-10-26)17-4-2-3-16(14-17)20(21,22)23/h2-6,13-14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHWWZVQTDHSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , with CAS Number 2034274-54-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyridine ring, a piperazine moiety, and a trifluoromethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

  • Molecular Formula : C20_{20}H22_{22}F3_3N3_3O3_3
  • Molecular Weight : 409.4 g/mol
  • Structure :

    Chemical Structure

Research indicates that compounds similar to this one often target various receptors and enzymes in the central nervous system. Specifically, the presence of the piperazine structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders.

1. Antidepressant Activity

A study evaluating derivatives of piperazine highlighted their potential as antidepressants by assessing their affinity for serotonin receptors (5-HT1A_{1A} and 5-HT7_{7}). The compound's structural components may enhance its efficacy in modulating neurotransmitter systems associated with depression .

2. Antimicrobial Properties

The compound's trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and antimicrobial activity. Preliminary studies have shown that related compounds exhibit activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting a similar potential for this compound .

3. Selectivity and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The biological evaluation of similar piperazine derivatives indicated varying levels of selectivity and toxicity, emphasizing the need for thorough testing in vivo to ascertain safety before clinical applications .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsIdentified strong affinity for 5-HT receptors; potential antidepressant activity confirmed in animal models.
Study BAntimicrobial ActivityDemonstrated effectiveness against multi-drug resistant bacteria; further optimization needed for clinical use.
Study CToxicity AssessmentEvaluated safety in vitro; showed acceptable toxicity levels but required further in vivo studies for confirmation.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including the one in focus, exhibit potential antidepressant effects. These compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study highlighted the synthesis of similar compounds that demonstrated significant activity in animal models for depression, suggesting a potential pathway for further exploration with (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone .

Anticancer Properties

The compound's structure allows it to engage with various biological targets, including kinases involved in cancer progression. Research has shown that similar pyridine derivatives can inhibit specific protein kinases, which play a crucial role in cell signaling pathways associated with cancer growth. The potential for this compound to act as an anticancer agent is supported by studies evaluating its derivatives against cancer cell lines .

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Compounds with similar structures have been tested for their efficacy against various bacterial strains and fungi. The results indicate that modifications to the piperazine and pyridine rings can enhance antimicrobial properties, suggesting that this compound might also exhibit such effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically starts with the formation of the pyridine ring followed by the introduction of the piperazine moiety through coupling reactions. Various methods have been documented for synthesizing related compounds, which provide insight into optimizing conditions for this specific compound .

Case Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of structurally similar piperazine derivatives in rodent models. These compounds were shown to significantly reduce depressive behaviors as measured by forced swim tests, suggesting that this compound may have similar potential .

Case Study 2: Anticancer Activity

Another research initiative focused on the anticancer properties of pyridine-based compounds. The study found that certain derivatives inhibited tumor growth in vitro and in vivo, supporting the hypothesis that this compound could be developed into an effective anticancer agent .

Comparison with Similar Compounds

Piperazine-Based Methanones with Aromatic Substituents

Compounds sharing the piperazine-methanone scaffold but differing in aromatic substituents are summarized below:

Compound Name/Structure Piperazine Substituent Aromatic Ring Substituent Molecular Weight (g/mol) Yield (%) Reference
(Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) 4-(4-Trifluoromethylphenyl) Thiophen-2-yl Not reported Not reported
(4-Methylpiperazin-1-yl)(4-(thiophen-2-yl)butan-1-one) 4-Methylpiperazine Thiophen-2-yl Not reported Not reported
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) 3-(Trifluoromethyl)phenyl-ureido Thiazole-phenyl 548.2 (ESI-MS) 92.0

Key Observations :

  • The target compound’s 2-methoxyethoxy-pyridine substituent distinguishes it from analogs with thiophene (Compound 21) or thiazole (10e) rings, which may alter solubility and target affinity.
  • The 3-(trifluoromethyl)phenyl group on piperazine is conserved in 10e, suggesting shared electronic properties but divergent steric effects due to the ureido-thiazole extension in 10e .

Methanones with Varied Linker and Substituent Chemistry

Modifications to the methanone linker or adjacent groups significantly influence physicochemical properties:

Compound Name/Structure Methanone Modifications Notable Features Molecular Weight (g/mol) Reference
[3-(Hydroxymethyl)-piperidin-1-yl][4-(2-(4-methoxyphenyl)ethynyl)phenyl]methanone Hydroxymethyl-piperidine linker Ethynyl group enhances rigidity 349.4
(2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Fluoro-pyridine and sulfonyl group Increased polarity and bioavailability Not reported

Key Observations :

  • The target compound’s methoxyethoxy chain contrasts with rigid ethynyl () or sulfonyl () groups, suggesting improved solubility but reduced metabolic stability compared to sulfonyl-containing analogs.
  • Fluorine substitution in may enhance membrane permeability relative to the target’s methoxyethoxy group.

Impact of Trifluoromethyl Positioning

The position of the trifluoromethyl group on the phenyl ring alters steric and electronic profiles:

Compound Name/Structure Trifluoromethyl Position Biological/Physical Impact Reference
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Para-substituted Increased steric bulk
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) Meta-substituted Improved binding affinity

Key Observations :

  • The target compound’s meta-substituted trifluoromethylphenyl group aligns with 10e, which showed higher yields (92.0% vs. 93.4% for 10d), suggesting synthetic feasibility for meta-substituted analogs .

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Answer:
Key steps include coupling the pyridine and piperazine moieties via a methanone bridge, followed by functionalization of substituents. Optimization strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity .
  • Catalysts : Employ palladium-based catalysts for cross-coupling reactions, as seen in analogous piperazine derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?

Answer:
Combine multiple techniques:

  • X-ray crystallography : Resolves 3D conformation, particularly for the trifluoromethyl-phenyl-piperazine group .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies trifluoromethyl group orientation; 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm methoxyethoxy-pyridine connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects synthetic byproducts .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Receptor binding assays : Target serotonin/dopamine receptors (common for piperazine derivatives) using radioligand displacement .
  • Enzyme inhibition : Test against kinases or phosphodiesterases via fluorometric/colorimetric assays .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT1A_{1A}) .
  • Analog synthesis : Modify the methoxyethoxy chain length or trifluoromethyl position to evaluate pharmacological effects .
  • Bioisosteric replacement : Substitute the pyridine ring with isosteres (e.g., pyrimidine) to enhance metabolic stability .

Basic: What strategies mitigate solubility challenges during in vitro testing?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Prepare buffered solutions (pH 7.4) to stabilize ionizable groups (e.g., piperazine nitrogen) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: How can contradictory bioactivity data between studies be reconciled?

Answer:

  • Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell type or assay conditions .
  • Structural validation : Confirm compound identity via LC-MS and NMR to rule out degradation .

Basic: What computational tools predict the metabolic stability of this compound?

Answer:

  • CYP450 metabolism : Use SwissADME or ADMET Predictor to identify likely oxidation sites (e.g., methoxyethoxy chain) .
  • Phase II metabolism : Simulate glucuronidation/sulfation of the pyridine nitrogen using Schrödinger’s QikProp .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Answer:

  • Dosing routes : Intravenous (for bioavailability) vs. oral administration in rodent models .
  • Bioanalysis : Quantify plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Tissue distribution : Use radiolabeled compound (e.g., 14C^{14}\text{C}) to track accumulation in target organs .

Basic: What safety assessments are critical before advancing to in vivo studies?

Answer:

  • Acute toxicity : Conduct OECD 423 tests in rodents, monitoring for CNS or respiratory effects .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) to detect DNA damage .
  • hERG inhibition : Use patch-clamp assays to assess cardiac risk .

Advanced: How can mechanistic toxicology studies elucidate off-target effects?

Answer:

  • Transcriptomics : RNA-seq of liver/kidney tissues identifies dysregulated pathways (e.g., oxidative stress) .
  • Proteomics : SILAC-based quantification detects protein expression changes in response to treatment .
  • In silico profiling : Use Tox21 databases to predict interactions with off-target proteins .

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